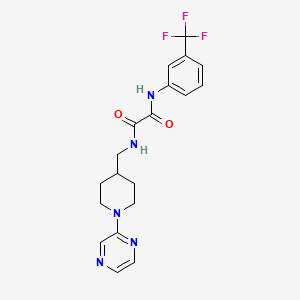
N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazine and phenyl rings could potentially contribute to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the oxalamide group could potentially undergo hydrolysis, and the pyrazine ring could potentially participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxalamide group could potentially make this compound soluble in polar solvents .Applications De Recherche Scientifique
Anti-Tubercular Activity
The compound has been used in the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These derivatives have shown significant activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
Drug Development
The compound is a derivative of Pyrazinamide, an important first-line drug used in shortening TB therapy . The development of new and effective anti-TB drugs is a critical area of research, and this compound could play a role in that process .
Molecular Docking Studies
The molecular interactions of the derivatised conjugates of this compound have been studied in docking studies . These studies can provide valuable insights into the suitability of these compounds for further development.
Cytotoxicity Studies
The most active compounds derived from this compound have been evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells . The results indicate that the compounds are non-toxic to human cells .
Synthesis of N-(Pyridin-2-yl)amides
The compound has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides . These amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .
Synthesis of 3-bromoimidazo[1,2-a]pyridines
The compound has also been used in the synthesis of 3-bromoimidazo[1,2-a]pyridines . These were obtained in ethyl acetate via one-pot tandem cyclization/bromination .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazinamide derivatives, have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis .
Mode of Action
The activated form of pyrazinamide disrupts mycobacterial membrane potential and interferes with trans-translation, leading to the death of Mycobacterium tuberculosis .
Biochemical Pathways
It is known that pyrazinamide and its derivatives interfere with the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall .
Pharmacokinetics
It is known that pyrazinamide and its derivatives are well absorbed orally, widely distributed in body tissues and fluids, metabolized in the liver, and excreted in the urine .
Result of Action
It is known that pyrazinamide and its derivatives disrupt mycobacterial membrane potential and interfere with trans-translation, leading to the death ofMycobacterium tuberculosis .
Action Environment
It is known that the efficacy of pyrazinamide and its derivatives can be influenced by factors such as the ph of the environment, the presence of pyrazinamidase, and the susceptibility of the mycobacterial strain .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O2/c20-19(21,22)14-2-1-3-15(10-14)26-18(29)17(28)25-11-13-4-8-27(9-5-13)16-12-23-6-7-24-16/h1-3,6-7,10,12-13H,4-5,8-9,11H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBVFPLKFLCOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


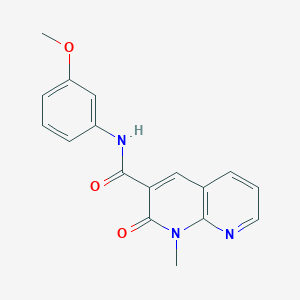
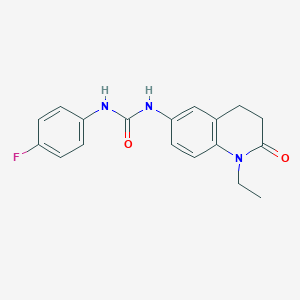
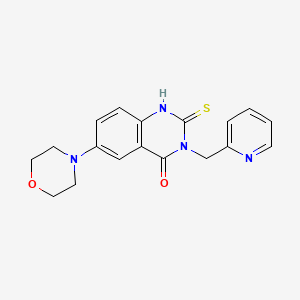
![5-(Difluoromethoxy)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2830126.png)
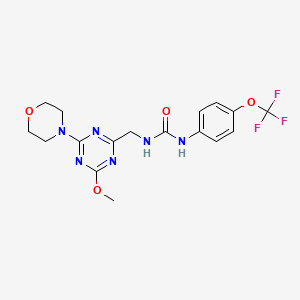
![(E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2830129.png)
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2830130.png)
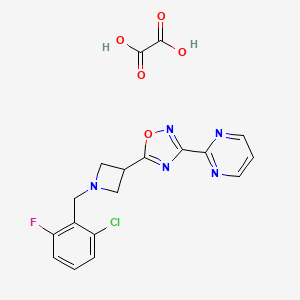
![5-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2830133.png)
![N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2830136.png)
![(5Z)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)
![4-(2,4-Dichlorophenyl)-2-piperidino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2830138.png)
![Ethyl 5-cinnamamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2830145.png)